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Compound of Interest

Compound Name: Pyridine-2,4,6-tricarboxylic acid

Cat. No.: B181545

An In-depth Technical Guide to the *H and 3C NMR Spectral Data of Pyridine-2,4,6-
tricarboxylic Acid

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectral data for Pyridine-2,4,6-tricarboxylic acid. It is intended for
researchers, scientists, and drug development professionals who utilize NMR spectroscopy for
the structural elucidation and characterization of organic molecules. This document presents a
summary of the spectral data in tabular format, a detailed experimental protocol for acquiring
such data, and a visualization of the molecular structure with its corresponding NMR signals.

Introduction

Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a key organic compound
with a central pyridine ring substituted with three carboxylic acid groups.[1] Its ability to form
coordination complexes makes it a valuable ligand in the synthesis of metal-organic
frameworks (MOFs) and coordination polymers.[2] Accurate structural characterization is
paramount, and NMR spectroscopy is a primary analytical technique for this purpose. This
guide focuses on the *H and 3C NMR spectral features of this molecule.

Data Presentation

The quantitative *H and 3C NMR spectral data for Pyridine-2,4,6-tricarboxylic acid are
summarized in the tables below. The data were obtained in a deuterated water (D20) solvent,
which is a common choice for polar, acidic compounds.[2]
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Table 1: *H NMR Spectral Data for Pyridine-2,4,6-tricarboxylic acid[2]

Chemical Shift ()

. Multiplicity Integration Assignment
in ppm

Protons at positions 3
8.58 Singlet (s) 2H and 5 of the pyridine

ring

Table 2: 13C NMR Spectral Data for Pyridine-2,4,6-tricarboxylic acid[2]

Chemical Shift (8) in ppm Assighment

127.4 Pyridine ring carbons (C-3, C-5)
142.2 Pyridine ring carbon (C-4)
148.5 Pyridine ring carbons (C-2, C-6)
166.5 Carboxyl group carbons

166.9 Carboxyl group carbons

Molecular Structure and NMR Signal Correlation

The symmetry of Pyridine-2,4,6-tricarboxylic acid is reflected in its NMR spectra. The two
protons at the 3 and 5 positions of the pyridine ring are chemically equivalent, resulting in a
single signal in the *H NMR spectrum. Similarly, the carbon atoms at the 2 and 6 positions, as
well as at the 3 and 5 positions, are equivalent, simplifying the 13C NMR spectrum.

Figure 1. Correlation of the molecular structure of Pyridine-2,4,6-tricarboxylic
acid with its *H and 3C NMR signals.

Experimental Protocol

The following is a representative experimental protocol for acquiring *H and 13C NMR spectra of
pyridine carboxylic acid derivatives.

4.1. Sample Preparation
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 Dissolution: Accurately weigh approximately 5-10 mg of Pyridine-2,4,6-tricarboxylic acid
and dissolve it in 0.5-0.7 mL of deuterated water (D20). The use of a deuterated solvent is
crucial to avoid a large solvent signal that would obscure the analyte signals.

o Transfer: Transfer the solution to a standard 5 mm NMR tube.
 Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
4.2. NMR Spectrometer Setup

o Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or
higher is recommended.

e Probe: A standard broadband or inverse detection probe suitable for *H and 13C nuclei.

o Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure
reproducibility of chemical shifts.

4.3. Data Acquisition

e Locking and Shimming: Insert the sample into the spectrometer. The instrument's field
frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity
is then optimized by shimming, which is essential for obtaining sharp and well-resolved
peaks.

e 1H NMR Acquisition Parameters:
o Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30").

o Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve a good signal-to-
noise ratio.

o Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
o Acquisition Time (AQ): Approximately 2-4 seconds.

o Spectral Width (SW): A spectral width of about 16 ppm is appropriate for most organic
molecules.
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» 13C NMR Acquisition Parameters:

o Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30).

[¢]

Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic
ratio of the 13C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

[¢]

Relaxation Delay (D1): A relaxation delay of 2 seconds is common.

o

Acquisition Time (AQ): Approximately 1-2 seconds.

[e]

Spectral Width (SW): A spectral width of about 200-250 ppm is standard for 13C NMR.
4.4. Data Processing

o Fourier Transform: The raw Free Induction Decay (FID) data is converted from the time
domain to the frequency domain using a Fourier transform.

e Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
o Baseline Correction: A baseline correction is applied to obtain a flat baseline.

» Referencing: The chemical shift axis is referenced. For spectra in D20, the residual HDO
signal (around 4.79 ppm) can be used as an internal reference for 1H spectra. For 13C
spectra, an external reference or the spectrometer's internal reference can be used.

 Integration: The relative areas of the peaks in the H NMR spectrum are determined by
integration to provide information on the relative number of protons.

Logical Workflow for NMR Analysis

The logical workflow for the NMR analysis of Pyridine-2,4,6-tricarboxylic acid is outlined
below.
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Figure 2. General workflow for NMR analysis from sample preparation to structural
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [1H and 13C NMR spectral data of Pyridine-2,4,6-
tricarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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